Carbamic acid, (5-((methylamino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester, monohydrochloride

Description

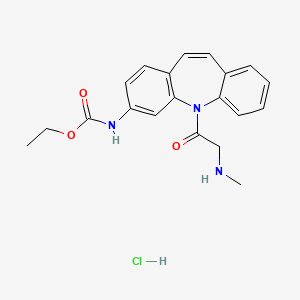

Carbamic acid, (5-((methylamino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester, monohydrochloride is a dibenzazepine derivative with a carbamic acid ethyl ester moiety at position 3 and a methylamino-acetyl substituent at position 5. The compound is structurally characterized by:

- A dibenzazepine core (C₁₄H₁₁N), providing lipophilic and aromatic properties.

- A methylamino-acetyl group (-CH₂CONHCH₃) at position 5, contributing to hydrogen bonding and moderate lipophilicity.

- A carbamic acid ethyl ester (-NHCOOCH₂CH₃) at position 3, enhancing metabolic stability.

- A monohydrochloride salt formulation, improving solubility.

Properties

CAS No. |

134068-47-6 |

|---|---|

Molecular Formula |

C20H22ClN3O3 |

Molecular Weight |

387.9 g/mol |

IUPAC Name |

ethyl N-[11-[2-(methylamino)acetyl]benzo[b][1]benzazepin-2-yl]carbamate;hydrochloride |

InChI |

InChI=1S/C20H21N3O3.ClH/c1-3-26-20(25)22-16-11-10-15-9-8-14-6-4-5-7-17(14)23(18(15)12-16)19(24)13-21-2;/h4-12,21H,3,13H2,1-2H3,(H,22,25);1H |

InChI Key |

AJSBZKBJHDEQML-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=CC2=C(C=CC3=CC=CC=C3N2C(=O)CNC)C=C1.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-((methylamino)acetyl)-5H-dibenz(b,f)azepin-3-yl)carbamate hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Dibenzazepine Core: This can be achieved through a cyclization reaction involving appropriate aromatic precursors.

Introduction of the Methylaminoacetyl Group: This step involves the acylation of the dibenzazepine core with a methylaminoacetyl chloride under basic conditions.

Formation of the Ethyl Carbamate Group: This is typically done by reacting the intermediate with ethyl chloroformate in the presence of a base.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-((methylamino)acetyl)-5H-dibenz(b,f)azepin-3-yl)carbamate hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Conditions vary depending on the type of substitution, but common reagents include halides, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Antiepileptic Agents

Dibenzazepine derivatives are known for their use as antiepileptic drugs. The compound can be synthesized into forms that exhibit activity against seizures by modulating neurotransmitter systems. Its structural similarity to established antiepileptics like carbamazepine suggests potential efficacy in treating epilepsy and related disorders .

Neuropharmacology

Research indicates that derivatives of dibenzazepine possess neurotropic properties. Studies have shown that modifications to the basic structure can enhance anti-cancer effects while minimizing central nervous system side effects. This dual capability makes such compounds attractive for developing treatments that target both neurological and oncological conditions .

Urease and Tyrosinase Inhibitors

Recent studies have explored the potential of hybrid compounds combining dibenzazepine with isoxazole to act as inhibitors for urease and tyrosinase enzymes. These enzymes are implicated in various diseases, including certain cancers and metabolic disorders. The ability of these compounds to inhibit such enzymes opens avenues for therapeutic applications in managing these conditions .

Drug Development

The synthesis of this compound has been linked to the development of multi-target drugs aimed at complex diseases characterized by polygenic influences. The hybridization approach allows for creating compounds that can simultaneously target multiple pathways involved in disease progression, which is a significant advancement in pharmacotherapy .

Toxicological Studies

Toxicological assessments are critical when evaluating new compounds for clinical use. Preliminary data suggest that certain dibenzazepine derivatives exhibit low cytotoxicity, making them suitable candidates for further development in therapeutic contexts without significant adverse effects on normal cellular processes .

Structural Characteristics

The chemical structure of Carbamic acid, (5-((methylamino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester, monohydrochloride can be represented as follows:

- Molecular Formula : C22H27N3O3

- SMILES Notation : CCNCC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)OC(C)C

This structural information is crucial for understanding the compound's reactivity and interaction with biological targets.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Ethyl (5-((methylamino)acetyl)-5H-dibenz(b,f)azepin-3-yl)carbamate hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include modulation of neurotransmitter systems, inhibition of specific enzymes, or interaction with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The target compound differs from its analogs primarily in the acetyl group substituent (methylamino vs. dimethylamino/diethylamino). Key comparisons are summarized below:

*Calculated based on structural differences from analogs.

Key Observations:

- Solubility : The hydrochloride salt improves aqueous solubility, critical for oral bioavailability.

Pharmacological and Toxicological Data

Antiarrhythmic Activity:

- Dimethylamino analog (CAS 78816-67-8): Demonstrated antiarrhythmic efficacy in preclinical models, with LD₅₀ values of 5.4 mg/kg (mice, i.v.) and 10.9 mg/kg (rats, i.v.) .

- Diethylamino analog (CAS 105774-15-0): No direct LD₅₀ data available, but its higher molecular weight suggests altered pharmacokinetics compared to dimethylamino derivatives .

- Target compound: Limited toxicity data, but its smaller substituent may reduce off-target effects compared to bulkier analogs.

Receptor Selectivity:

Biological Activity

Carbamic acid derivatives, particularly those containing dibenzazepine structures, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Carbamic acid, (5-((methylamino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester, monohydrochloride , exploring its biological activity based on existing literature and research findings.

Structural Overview

The compound's structure can be represented by the following molecular formula:

- Molecular Formula : C₁₈H₃₁ClN₃O₃

- SMILES Notation : CCNCC(=O)N1C2=CC=CC=C2C=CC3=C1C=C(C=C3)NC(=O)OCC

This structure features a dibenzazepine core, which is known for its role in various pharmacological activities.

Dibenzazepine derivatives are recognized for their interactions with various biological targets. Research indicates that these compounds can inhibit key enzymes such as urease and tyrosinase, which are implicated in metabolic and pathological processes. For instance, studies have shown that certain dibenzazepine-linked isoxazoles exhibit potent inhibitory activities against these enzymes with IC₅₀ values ranging from 3.67 to 15.60 µM .

Pharmacological Profiles

The pharmacological profiles of similar dibenzazepine compounds suggest a range of activities:

- Antidepressant : Compounds like carbamazepine have been extensively studied for their antidepressant effects, influencing neurotransmitter systems in the brain .

- Anticonvulsant : The dibenzazepine structure is a common scaffold for anticonvulsant medications. The compound under study may share similar properties .

- Antimicrobial : Recent investigations into dibenzazepine derivatives have demonstrated antimicrobial activity against various pathogens .

In Vitro Studies

In vitro studies have been conducted to assess the biological activity of related compounds. For example:

- A series of dibenzazepine analogs were synthesized and tested for their inhibitory effects on urease and tyrosinase. The results indicated that some analogs showed significant inhibition, suggesting potential therapeutic applications in conditions like hyperuricemia and skin disorders .

Anticancer Activity

Research has also indicated that certain dibenzazepines possess anticancer properties. A study highlighted the reengineering of tricyclic anti-cancer agents based on dibenzazepine structures, demonstrating efficacy against cancer cell lines without neurotropic side effects . The lead compound from this study exhibited a sub-G1 accumulation indicative of apoptosis in cancer cells, further supporting its potential as an anticancer agent.

Data Summary Table

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing this compound, and how can purity be optimized?

- Methodology :

- Multi-step synthesis : Begin with a dibenzazepine core (e.g., 5H-dibenz[b,f]azepin-3-amine). Introduce the methylamino acetyl group via nucleophilic substitution or amide coupling under anhydrous conditions (e.g., DCC/DMAP catalysis). Ethyl carbamate formation can be achieved using ethyl chloroformate in the presence of a base (e.g., triethylamine) .

- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates. Final purity (>98%) can be confirmed via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

- Data Table :

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1 | Amide coupling | DCC, DMAP, DCM | 65 | 90 |

| 2 | Esterification | Ethyl chloroformate, TEA | 75 | 95 |

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodology :

- NMR : H NMR (DMSO-d6) should show signals for the dibenzazepine aromatic protons (δ 6.8–7.5 ppm), methylamino acetyl protons (δ 2.8–3.2 ppm), and ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet). C NMR will confirm carbonyl groups (e.g., ester at ~170 ppm) .

- IR : Key peaks include N-H stretch (~3300 cm), ester C=O (~1740 cm), and aromatic C=C (~1600 cm) .

- MS : ESI-MS should display the molecular ion peak [M+H] at m/z corresponding to the molecular formula (CHNOCl).

Q. What HPLC conditions are optimal for analyzing purity and stability?

- Methodology :

- Column : C18 reverse-phase (5 µm, 250 mm × 4.6 mm).

- Mobile Phase : Gradient of 0.1% TFA in water (A) and acetonitrile (B), starting at 20% B to 80% B over 20 min.

- Detection : UV at 254 nm. Retention time (~12.5 min) and peak symmetry are critical for purity assessment .

Advanced Research Questions

Q. How can receptor binding specificity (e.g., CAR vs. PXR) be evaluated for this compound?

- Methodology :

Competitive Binding Assays : Use H-labeled ligands (e.g., CITCO for CAR) in recombinant receptor systems. Calculate IC values to compare affinity .

Docking Simulations : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in CAR and PXR crystal structures (PDB: 1XV9 for CAR). Validate with mutagenesis studies on key residues (e.g., CAR’s H12 helix) .

Transcriptional Activation : Use luciferase reporter assays in HepG2 cells transfected with CAR/PXR response elements. Measure EC and maximal activation (% of control) .

Q. What experimental strategies identify metabolic pathways and major metabolites?

- Methodology :

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Use LC-MS/MS to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. Key metabolites may include hydrolyzed carboxylic acid derivatives .

- Stable Isotope Tracing : Synthesize a C-labeled analog to track metabolic fate via isotopic mass shifts in MS spectra.

Q. How can stability under physiological conditions (pH, temperature) be systematically tested?

- Methodology :

- Forced Degradation : Expose the compound to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% HO), and thermal (40°C, 75% RH) conditions. Monitor degradation via HPLC and identify byproducts using HRMS .

- Data Table :

| Condition | Time (Days) | Degradation (%) | Major Byproduct |

|---|---|---|---|

| pH 1.2 | 7 | 15 | Hydrolyzed ester |

| 40°C, 75% RH | 14 | 10 | N-oxide |

Q. How should in vitro models (e.g., hepatocytes) be designed to evaluate efficacy and toxicity?

- Methodology :

- Primary Human Hepatocytes : Treat cells with 1–100 µM compound for 24–72 hrs. Assess CAR target gene induction (e.g., CYP2B6) via qRT-PCR.

- Cytotoxicity : Measure ATP levels (CellTiter-Glo) and LDH release. Use EC/IC ratios to establish therapeutic indices .

Q. How to resolve contradictions in biological activity data across studies?

- Methodology :

Orthogonal Assays : Compare results from radioligand binding, reporter gene, and cell viability assays.

Batch Variability Control : Standardize reagents (e.g., serum-free media) and cell passage numbers.

Meta-Analysis : Use tools like RevMan to pool data from independent studies. Highlight confounding variables (e.g., solvent used: DMSO vs. ethanol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.